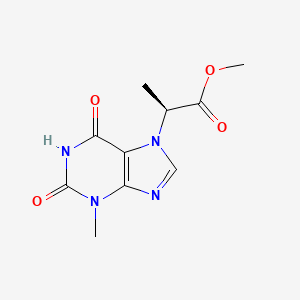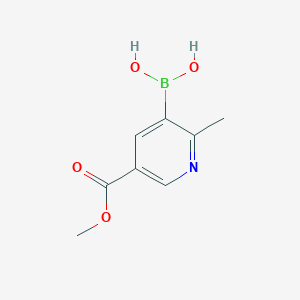
N-cis-p-Coumaroyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cis-p-Coumaroyltyrosine: is an organic compound that belongs to the class of phenolic amino acid derivatives. The compound has a molecular formula of C18H17NO5 and a molecular weight of 327.336 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cis-p-Coumaroyltyrosine typically involves the coupling of p-coumaric acid with tyrosine. This reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: This could include using more efficient catalysts, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: N-cis-p-Coumaroyltyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the coumaroyl moiety can be reduced to form dihydrocoumaroyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumaroyltyrosine.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-cis-p-Coumaroyltyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phenolic amino acid derivatives and their reactivity.
Biology: It has been investigated for its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-cis-p-Coumaroyltyrosine involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as decrease the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18) . These effects are mediated through the modulation of signaling pathways involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
N-cis-p-Coumaroyltyrosine can be compared with other similar compounds such as:
- N-trans-p-Coumaroyltyrosine
- N-trans-feruloyl-4’-O-methyl dopamine
- N-trans-feruloyl-3’,4’-dihydroxyphenylethylamine
- Lyciumide A
Uniqueness: this compound is unique due to its specific cis configuration, which can influence its biological activity and reactivity compared to its trans counterparts . This configuration can result in different binding affinities and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H17NO5 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5-/t16-/m0/s1 |
Clave InChI |
LEEDEKWKJVUWGA-AVFOEOQDSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC=C(C=C2)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
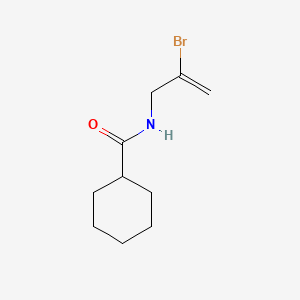

![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
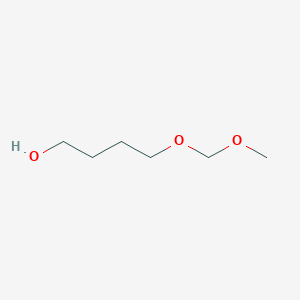
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)

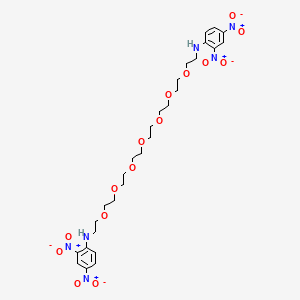
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
